Core Scaffold Target Engagement: Crystallographically Validated PHIP Bromodomain Binding
The benzodioxole-5-carboxamide core scaffold, exemplified by N-cyclopropyl-1,3-benzodioxole-5-carboxamide (UXA, ZINC000002737565), has been crystallographically validated as a ligand for the second bromodomain of PH-interacting protein (PHIP). The co-crystal structure (PDB 5RKU) was solved to 1.40 Å resolution with R-Value Free of 0.219 and R-Value Work of 0.188, confirming unambiguous electron density for the scaffold in the binding site [1]. This fragment was one of 52 distinct fragments identified across 4 binding sites in a high-throughput crystallographic fragment screen conducted at Diamond Light Source [2]. The target compound (CAS 1421442-61-6) retains this validated benzodioxole-5-carboxamide warhead while elaborating the N-substituent beyond the minimal cyclopropyl group present in UXA. No quantitative binding affinity data (Kd, Ki, or IC50) is publicly available for either the core fragment UXA or the target compound against PHIP.
| Evidence Dimension | Crystallographic target engagement (binding site occupancy) |
|---|---|
| Target Compound Data | Benzodioxole-5-carboxamide scaffold retained; elaborated N-substitution intended to enhance affinity beyond core fragment; no quantitative affinity data available |
| Comparator Or Baseline | N-cyclopropyl-1,3-benzodioxole-5-carboxamide (UXA, MW 205.21 g/mol): confirmed binder to PHIP bromodomain by X-ray crystallography at 1.40 Å (PDB 5RKU) |
| Quantified Difference | Target compound adds 2-hydroxy-2-phenylethyl extension (ΔMW = +120.15 g/mol); increases heavy atom count from 15 to 24; adds 1 hydrogen bond donor (tertiary OH) and enables π-stacking via phenyl ring; quantitative affinity differential not measured |
| Conditions | PDB 5RKU: PHIP second bromodomain expressed in E. coli, fragment soaked at Diamond I04-1 beamline, PanDDA analysis methodology, SAMPL7 challenge dataset |
Why This Matters
Procurement of the target compound over the core fragment UXA is justified when the research objective requires a more elaborated chemical probe with potential for enhanced affinity, selectivity, or cellular permeability that the minimal fragment (205 Da) cannot provide.
- [1] RCSB PDB. 5RKU: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z32367954. Deposited 2020-06-02. Resolution: 1.40 Å, R-Free: 0.219, R-Work: 0.188. View Source
- [2] Grosjean H, Isik M, Aimon A, Mobley D, Chodera J, von Delft F, Biggin PC. SAMPL7 protein-ligand challenge: A community-wide evaluation of computational methods against fragment screening and pose-prediction. J Comput Aided Mol Des. 2022;36:291-311. doi:10.1007/s10822-022-00452-7. View Source
